Ethyl 2-(quinolin-4-YL)acetate

Description

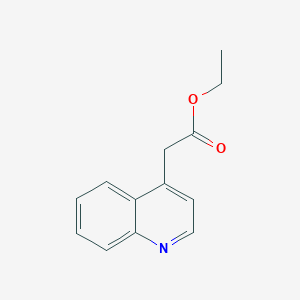

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-4-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYCHRONYVXKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388242 |

Source

|

| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-81-5 |

Source

|

| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-(quinolin-4-yl)acetate

Core Intermediate in Quinoline-Based Pharmacophores

Executive Summary

Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) serves as a critical synthetic scaffold in medicinal chemistry, functioning as the "benzylic" electrophile or nucleophile depending on reaction conditions. Its structural importance is anchored in its role as the direct precursor backbone for Montelukast (Singulair) and related Leukotriene Receptor Antagonists (LTRAs).

This guide dissects the compound's synthesis, reactivity profile, and application in drug development. We distinguish between the non-substituted parent compound (CAS 4789-81-5) and its industrially dominant derivative, Ethyl 2-(7-chloroquinolin-4-yl)acetate (CAS 14256-94-6), providing protocols adaptable to both.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 4-position of the quinoline ring imparts unique acidity to the

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Ethyl 4-quinolylacetate |

| CAS Number | 4789-81-5 (Parent); 14256-94-6 (7-Chloro derivative) |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Appearance | Pale yellow to brown crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Key Reactivity | C-H Acidity ( |

Synthetic Architectures

The synthesis of this compound is rarely performed via direct esterification of the acid due to the cost of starting materials. Instead, it is constructed via ring closure or homologation of smaller quinoline blocks.

Primary Route: The Malonate Displacement (Industrial Standard)

This method is preferred for scalability and is the standard route for the Montelukast intermediate. It utilizes the high reactivity of 4-chloroquinolines toward nucleophilic attack.

Mechanism:

Figure 1: The Gould-Jacobs to Malonate Displacement pathway. This modular approach allows for substitution on the benzene ring (e.g., Cl, F) by selecting the starting aniline.

Secondary Route: Lithiation of Lepidine (Lab Scale)

For rapid access to the non-substituted ester on a gram scale, the functionalization of Lepidine (4-methylquinoline) is efficient but requires cryogenic conditions.

-

Deprotonation: Lepidine + LDA (Lithium Diisopropylamide)

Lithiated Lepidine (at -78°C). -

Trapping: Addition of Diethyl Carbonate or Ethyl Chloroformate.

-

Quench: Formation of the ester.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(7-chloroquinolin-4-yl)acetate (The "Montelukast" Intermediate). Note: This protocol is chemically identical for the non-chlorinated parent, simply omit the chlorine on the starting aniline.

Phase 1: Preparation of the Nucleophile (Enolate)

-

Setup: Flame-dried 3-neck round bottom flask (500 mL) under Nitrogen atmosphere.

-

Reagents: Charge Sodium Hydride (60% dispersion, 1.2 eq) . Wash with dry hexane to remove mineral oil if downstream purity is critical. Suspend in dry DMF (Dimethylformamide) .

-

Addition: Dropwise add Diethyl Malonate (1.5 eq) at 0°C. Evolution of

gas will be vigorous. -

Maturation: Stir at room temperature for 30 mins until the solution is clear (formation of Sodium Diethyl Malonate).

Phase 2: Coupling

-

Substrate: Add 4,7-Dichloroquinoline (1.0 eq) (or 4-Chloroquinoline for parent) to the enolate solution.

-

Reaction: Heat to 100°C for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3) will show consumption of the starting quinoline (

) and appearance of the polar malonate adduct ( -

Workup: Quench with saturated

. Extract with Ethyl Acetate (

Phase 3: Decarboxylation (Krapcho Conditions)

-

Solvent System: Dissolve the crude malonate adduct in DMSO containing NaCl (2.0 eq) and Water (2.0 eq) .

-

Thermolysis: Heat to 140–160°C for 3–5 hours. The chloride ion facilitates the decarboxylation of the ester group.

-

Purification: Dilute with water, extract with EtOAc. The product is purified via silica gel chromatography (Gradient: 0

30% EtOAc in Hexanes). -

Yield: Expect 65–75% over two steps.

Application in Drug Discovery: The Montelukast Pathway

The strategic value of this compound lies in its ability to couple with chiral mercapto-alcohols.

Mechanism of Action (Montelukast): The quinoline tail anchors the drug into the hydrophobic pocket of the CysLT1 receptor , blocking the action of Leukotriene D4 (LTD4), a potent bronchoconstrictor.

Figure 2: The conversion of the acetate ester to the tertiary alcohol is the defining step in creating the Montelukast "tail."

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesized intermediate, verify against these spectral markers:

-

1H NMR (400 MHz,

):- 8.8–7.5 ppm: Quinoline aromatic protons (pattern depends on substitution).

-

4.20 ppm (q, 2H): Ethyl quartet (

-

4.05 ppm (s, 2H): Diagnostic Singlet . The

- 1.25 ppm (t, 3H): Ethyl triplet.

-

Mass Spectrometry (ESI+):

-

Parent:

(for non-substituted). -

7-Chloro:

(Characteristic 3:1 isotope pattern).

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The

-methylene position is prone to slow oxidation or hydrolysis if exposed to moist air for prolonged periods. -

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the

chlorination or NaH steps.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20970, this compound. Retrieved from [Link]

- Musser, J. H., et al. (1990). Synthesis and Leukotriene D4 Antagonist Activity of Quinolines. Journal of Medicinal Chemistry.

-

Bhuiyan, M., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Retrieved from [Link]

Sources

Technical Whitepaper: Quinoline-4-acetic Acid Ethyl Ester

This technical guide provides an in-depth analysis of Quinoline-4-acetic acid ethyl ester (Ethyl 2-(quinolin-4-yl)acetate), a critical heterocyclic building block in medicinal chemistry.

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

Quinoline-4-acetic acid ethyl ester (CAS: 4789-81-5) serves as a pivotal intermediate in the synthesis of polycyclic alkaloids and therapeutic agents. Distinguished by the high acidity of its

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 4789-81-5 |

| Molecular Formula | C |

| Molecular Weight | 215.25 g/mol |

| Appearance | Yellowish oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Quinoline (Basic, |

Spectroscopic Signature (Typical)

-

H NMR (CDCl

-

IR (Neat): 1735 cm

(C=O ester), 1590 cm

Synthetic Pathways[8][9]

The synthesis of Quinoline-4-acetic acid ethyl ester typically proceeds via two primary strategies: Lateral Lithiation (Modern) or Nucleophilic Substitution (Classic).

Diagram 1: Synthetic Strategies

Caption: Comparison of the atom-efficient Lateral Lithiation route (Method A) versus the classical Malonate Displacement route (Method B).

Method A: Lateral Lithiation of Lepidine (Recommended)

This method exploits the acidity of the methyl group at the 4-position (pKa ~26).

-

Deprotonation: 4-Methylquinoline is treated with Lithium Diisopropylamide (LDA) at -78°C to form the delocalized aza-allylic anion.

-

Acylation: The anion is trapped with diethyl carbonate or ethyl chloroformate.

-

Advantage: High atom economy and fewer steps than classical methods.[1]

Method B: Malonate Displacement

Used when 4-chloroquinoline is the available starting material.

-

Substitution: S_NAr reaction of 4-chloroquinoline with diethyl sodiomalonate.

-

Decarboxylation: The resulting aryl malonate is subjected to Krapcho decarboxylation (NaCl/DMSO/H

O) to yield the mono-ester.

Reactivity & Functionalization

The chemical utility of this ester stems from its bifunctional nature. The methylene bridge is "doubly activated" by the ester carbonyl and the electron-withdrawing quinoline ring.

Diagram 2: Reactivity Flow

Caption: Functionalization pathways utilizing the active methylene and ester moieties.

-

-Alkylation: Treatment with mild bases (K

-

Knoevenagel Condensation: Reacts with aromatic aldehydes to form

-unsaturated esters, precursors to dihydroquinoline derivatives. -

Cyclization: Reaction with hydrazine or primary amines yields pyrrolo- or pyrimido-fused quinoline systems, common scaffolds in oncology drugs.

Pharmaceutical Applications

Immunomodulation

While distinct from Roquinimex (Linomide), which is a quinoline-3-carboxamide, 4-substituted quinoline esters are explored as bioisosteres and precursors for next-generation immunomodulators (e.g., Paquinimod analogues) targeting autoimmune diseases like Multiple Sclerosis.

Infectious Diseases

-

Antimalarial: The 4-position substitution is critical for inhibiting heme polymerization in the malaria parasite Plasmodium falciparum. Derivatives of this ester are synthesized to mimic Chloroquine's pharmacophore while overcoming resistance.

-

Antibacterial: 4-Quinolyl-propanoates derived from this ester via alkylation have shown efficacy against Helicobacter pylori.

HIV Integrase Inhibitors

The quinoline-acetic acid scaffold serves as a core for allosteric HIV-1 integrase inhibitors (ALLINIs), which disrupt viral maturation by inducing aberrant multimerization of the viral integrase enzyme.

Experimental Protocol: Synthesis via Lateral Lithiation

Objective: Synthesis of this compound from 4-methylquinoline.

Reagents:

-

4-Methylquinoline (Lepidine) [CAS: 491-35-0]

-

Lithium Diisopropylamide (LDA), 2.0 M in THF

-

Diethyl Carbonate

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Lithiation: Charge the flask with anhydrous THF (50 mL) and LDA (1.1 equiv). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add 4-methylquinoline (1.0 equiv) dropwise over 15 minutes. The solution will turn deep red/brown, indicating the formation of the lithiated species. Stir for 30 minutes at -78°C.

-

Acylation: Add diethyl carbonate (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. The color will fade as the anion is quenched.

-

Workup: Quench with saturated NH

Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow oil/solid.

Safety Note: LDA is pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere.

References

-

Synthesis of Quinoline Derivatives: Methods of Synthesis and Application in Medicine. PMC. [Link]

-

Antimicrobial Applications: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

-

Chemical Structure Data: this compound Compound Summary. PubChem. [Link]

-

Reactivity of Quinoline Anions: External oxidant-free alkylation of quinoline derivatives. RSC Advances. [Link]

-

General Quinoline Synthesis: Combes Quinoline Synthesis Mechanism. Organic Chemistry Portal. [Link]

Sources

Biological Activity of Quinoline Derivatives: A Technical Guide

Executive Summary

The quinoline scaffold (1-azanaphthalene) represents a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets via hydrogen bonding,

Part 1: The Chemical Foundation

The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from two key features:

-

Planarity: Allows effective intercalation between DNA base pairs.

-

Basicity (pKa ~4.85): The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated to interact with negatively charged domains in proteins or nucleic acids.

Pharmacophore Mapping

-

N-1 Position: Critical for H-bonding; protonation site for lysosomal accumulation (antimalarial).

-

C-2/C-4 Positions: Primary vectors for side-chain attachment to modulate solubility and target affinity.

-

C-6/C-7 Positions: Electronic tuning sites (e.g., Fluorine at C-6 enhances cell penetration and gyrase binding).

Part 2: Therapeutic Vectors & Mechanisms

Antimalarial Activity[1][2][3][4][5][6][7][8]

-

Mechanism: Quinoline derivatives (e.g., Chloroquine) accumulate in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). They bind to hematin (toxic byproduct of hemoglobin digestion), preventing its polymerization into non-toxic hemozoin. The accumulation of free hematin causes membrane lysis and parasite death [1].

-

Key Structural Feature: A basic side chain (usually at C-4) is required for vacuolar accumulation.

Anticancer Activity

Quinoline derivatives exhibit a multi-target mechanism in oncology:

-

DNA Intercalation: Planar chromophores insert between base pairs, distorting the helix and triggering p53-mediated apoptosis [2].[3]

-

Topoisomerase Inhibition: Derivatives stabilize the cleavable complex of Topoisomerase I or II and DNA, leading to lethal double-strand breaks [3].

-

Kinase Inhibition: Quinoline-3-carbonitriles act as ATP-competitive inhibitors of EGFR and VEGFR tyrosine kinases, blocking downstream pro-survival signaling (PI3K/Akt/mTOR pathways) [4].

-

Novel Targets: Recent studies indicate specific derivatives downregulate Lumican mRNA, a proteoglycan overexpressed in metastatic cancers, inhibiting cell migration [5].[4]

Antimicrobial Activity[2][4][5][8][10]

-

Mechanism: Fluoroquinolones target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The C-6 fluorine atom improves cell wall penetration, while the C-7 piperazine ring enhances binding to the enzyme-DNA complex [6].

Part 3: Structure-Activity Relationship (SAR) Matrix

The following table synthesizes the impact of substitution patterns on biological activity.

| Position | Substituent | Effect on Activity | Therapeutic Class |

| N-1 | Alkylation | generally reduces activity; N-oxide formation can retain activity. | General |

| C-2 | Aryl/Heteroaryl | Enhances lipophilicity and DNA intercalation affinity. | Anticancer |

| C-4 | Amino alkyl chains | Critical for lysosomal accumulation and DNA binding. | Antimalarial |

| C-6 | Fluorine | Increases cell permeability and potency against DNA gyrase. | Antibacterial |

| C-7 | Chlorine | Essential for inhibition of heme polymerization (prevents detoxification). | Antimalarial |

| C-8 | Hydroxyl/Amine | Facilitates metal chelation (e.g., Zn2+, Mg2+ in enzymes). | Neuroprotection |

Part 4: Visualization of Mechanisms & SAR

Diagram 1: Multi-Target Mechanism of Action

Caption: Molecular mechanisms of quinoline derivatives across oncology and parasitology vectors.

Diagram 2: SAR Logic Map

Caption: Positional influence of substituents on the pharmacological profile of the quinoline ring.

Part 5: Technical Protocols

Synthesis: The Friedländer Condensation

The Friedländer synthesis is the most robust method for constructing substituted quinolines, offering high atom economy and versatility [7].[5]

Reaction Principle: Acid or base-catalyzed condensation of 2-aminoaryl ketones with

Step-by-Step Protocol:

-

Reagents: Combine 2-aminobenzophenone (1.0 equiv) and the active methylene ketone (e.g., acetylacetone, 1.2 equiv) in a round-bottom flask.

-

Catalyst/Solvent: Add Sulfamic acid (10 mol%) as a green catalyst; use Ethanol (5-10 volumes) as solvent. Note: Toluene/reflux with p-TSA is a standard alternative for hydrophobic substrates.

-

Reaction: Reflux at 80°C for 2–4 hours.

-

Monitoring (Self-Validation): Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine starting material (fluorescent blue under UV) indicates completion.

-

Workup: Cool to room temperature. Pour the mixture into crushed ice.

-

Purification: Filter the precipitated solid. Recrystallize from hot ethanol to yield pure quinoline derivative.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is the gold standard for preliminary anticancer screening, measuring mitochondrial metabolic activity [8].

Step-by-Step Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

cells/well in 100 -

Treatment: Add quinoline derivatives dissolved in DMSO at serial dilutions (e.g., 0.1

M to 100 -

Incubation: Incubate for 48h.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[7] -

Solubilization: Carefully remove media.[7] Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

Calculate IC

Diagram 3: Experimental Workflow

Caption: Integrated workflow from chemical synthesis to biological validation.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]

-

Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. PubMed Central. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives: A Review. Global Research Online. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance. PubMed Central. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. MTT assay protocol | Abcam [abcam.com]

The Quinoline Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

Abstract

This technical guide provides a comprehensive analysis of quinoline compounds, tracing their trajectory from 19th-century coal tar isolation to their current status as privileged scaffolds in targeted oncology. Designed for researchers and drug development professionals, this document synthesizes historical synthetic methodologies with modern structure-activity relationship (SAR) insights. It includes a validated protocol for the Skraup synthesis, mechanistic visualizations of kinase inhibition, and a critical evaluation of the quinoline pharmacophore in multi-targeted drug design.

Historical Genesis: The Coal Tar Era

The discovery of quinoline is rooted in the analytical rigor of the early 19th century. In 1834 , German chemist Friedlieb Ferdinand Runge isolated a basic substance from coal tar which he named "leukol." Simultaneously, Gerhardt obtained a similar compound by distilling quinine with alkali, termed "chinolein." It was not until later that Hoogewerff and van Dorp confirmed these were identical, establishing the parent heterocycle quinoline (benzo[b]pyridine).

Runge’s isolation was pivotal because it identified coal tar not just as waste, but as a feedstock for aromatic heterocycles. This discovery laid the groundwork for the synthetic dye industry and, subsequently, the pharmaceutical industry.

Synthetic Evolution: The Skraup Reaction

While isolation was the first step, industrial application required scalable synthesis. The most enduring method remains the Skraup Synthesis (1880), developed by Zdenko Hans Skraup.

Mechanistic Causality

The Skraup reaction is an archetype of "causality in synthesis." It was designed to overcome the limitations of direct condensation by generating the reactive intermediate in situ.

-

Dehydration: Sulfuric acid dehydrates glycerol to form acrolein (propenal).[1][2][3]

-

Conjugate Addition: Aniline undergoes Michael addition to acrolein (or Schiff base formation).

-

Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.

-

Oxidation: The resulting 1,2-dihydroquinoline is aromatized by an oxidant (originally nitrobenzene) to yield quinoline.[1][2]

Validated Experimental Protocol: Modified Skraup Synthesis

Note: This protocol is a standardized adaptation for laboratory-scale synthesis, incorporating ferrous sulfate to moderate the reaction vigor.

Reagents:

-

Aniline: 93 g (1.0 mol)

-

Glycerol: 276 g (3.0 mol)

-

Nitrobenzene: 49 g (0.4 mol)

-

Sulfuric Acid (conc.): 100 mL

-

Ferrous Sulfate (

): 10 g (Moderator)

Methodology:

-

Setup: Equip a 2L round-bottom flask with a robust reflux condenser and a mechanical stirrer. Add aniline, glycerol, nitrobenzene, and ferrous sulfate.[4]

-

Acid Addition: Add sulfuric acid dropwise with stirring. The mixture will become viscous and hot.

-

Heating Phase: Heat the mixture cautiously to 120°C .

-

Critical Control Point: The reaction is exothermic.[1] If the temperature spikes or boiling becomes vigorous, remove the heat source immediately. The ferrous sulfate acts to dampen this exotherm.

-

-

Reflux: Maintain gentle reflux at 120–123°C for 4 hours .

-

Workup:

-

Cool to roughly 100°C and steam distill to remove unreacted nitrobenzene.

-

Basify the residue with concentrated NaOH (pH > 10) to liberate the free quinoline base.

-

Steam distill again to collect the crude quinoline.

-

-

Purification: Dry the distillate over

and distill under reduced pressure (bp ~113°C at 15 mmHg).

Visualization: Skraup Reaction Workflow

Figure 1: Mechanistic pathway of the Skraup synthesis, highlighting the in situ generation of acrolein.

The Pharmacological Renaissance

The quinoline scaffold has undergone three distinct eras of pharmacological utility, evolving from crude extracts to precision medicine.

Era 1: The Antimalarial Foundation

-

Quinine (1820): Isolated from Cinchona bark by Pelletier and Caventou.[5] It remained the gold standard for malaria for a century.

-

Chloroquine (1934): Synthesized by Hans Andersag at Bayer. Originally rejected as "too toxic," it was rediscovered during WWII. It possesses a 4-aminoquinoline core which accumulates in the parasite's acidic food vacuole, inhibiting heme polymerization.

Era 2: The Antibacterial Revolution (Fluoroquinolones)

The discovery of Nalidixic Acid (1962) by George Lesher was serendipitous—a byproduct of chloroquine synthesis. This naphthyridone derivative led to the development of fluoroquinolones.

-

Key SAR Breakthrough: The addition of a fluorine atom at C-6 (e.g., Norfloxacin, Ciprofloxacin) dramatically increased potency and cell penetration.

-

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

Era 3: Targeted Oncology (Kinase Inhibitors)

Modern drug discovery utilizes the quinoline scaffold to target specific receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and metastasis.

Table 1: Key Quinoline-Based Kinase Inhibitors

| Drug | Target Profile | Core Structure | Indication |

| Bosutinib | Src / Abl | 4-anilinoquinoline-3-carbonitrile | CML (Ph+) |

| Cabozantinib | c-Met / VEGFR2 / RET | Quinoline carboxamide | Renal Cell Carcinoma, HCC |

| Lenvatinib | VEGFR / FGFR / RET | Quinoline carboxamide | Thyroid Cancer, HCC |

3.3.1 Mechanism of Action: Cabozantinib

Cabozantinib acts as a Type II inhibitor. The quinoline ring occupies the ATP-binding pocket, while the 4-phenoxy group extends into the hydrophobic back pocket. Crucially, it inhibits c-Met (Hepatocyte Growth Factor Receptor), a key driver of metastasis and resistance to standard VEGFR inhibitors.[6]

Visualization: Kinase Inhibitor Signaling Pathway

Figure 2: Dual inhibition mechanism of Cabozantinib targeting c-Met and VEGFR pathways to suppress tumor growth and metastasis.

Structure-Activity Relationship (SAR) Logic

The versatility of the quinoline scaffold lies in its electronic distribution.

-

Nitrogen Atom (N-1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding site (e.g., Met318 in Abl kinase).[7]

-

Positions 4 & 7: Most critical for substitution.

-

C-4: Substitution with bulky anilino or phenoxy groups allows occupancy of the hydrophobic pocket in kinases.

-

C-7: Solubilizing groups (e.g., piperazine in ciprofloxacin or bosutinib) improve oral bioavailability and spectrum of activity.

-

-

Position 6: Electron-withdrawing groups (like Fluorine) block metabolic oxidation and enhance lipophilicity.

References

-

Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie.

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie.

-

Lesher, G. Y., et al. (1962). Nalidixic Acid, a New Antibacterial Agent. Journal of Medicinal Chemistry.

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.[8]

-

Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.

-

Levitzki, A. (2013). Tyrosine Kinase Inhibitors: Views of Selectivity, Sensitivity, and Clinical Performance. Annual Review of Pharmacology and Toxicology.

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Structural Optimization of Quinolin-4-yl Acetates: A Guide to Synthesis and SAR

Executive Summary

The functionalization of the quinoline scaffold at the C4 position remains a cornerstone of medicinal chemistry, particularly in the development of anti-infective agents. While 4-aminoquinolines (e.g., chloroquine) are historically dominant, quinolin-4-yl acetates and their bio-isosteric 4-yloxy-acetamide analogs represent a distinct chemical space with potent activity against Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA).

This technical guide dissects the Structure-Activity Relationship (SAR) of these compounds, moving beyond simple acylation to explore how the "acetate" moiety functions as both a lipophilic prodrug cap and a specific pharmacophore for targeting the Cytochrome

Part 1: The Scaffold & Synthetic Logic

The Tautomeric Challenge

The synthesis of quinolin-4-yl acetates begins with the 4-hydroxyquinoline precursor. A critical variable often overlooked is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

-

The Problem: Direct acylation can yield N-acetylated byproducts (quinolones) rather than the desired O-acetylated species (quinolin-4-yl acetates) if conditions are not controlled.

-

The Solution: The use of hard acylating agents (acetic anhydride, acetyl chloride) in the presence of non-nucleophilic bases (pyridine,

) favors the kinetic O-acylation product.

Synthetic Pathway & Workflow

The following diagram outlines the divergent synthesis of the labile simple acetate (for prodrug applications) and the stable oxy-acetamide (for direct target engagement).

Figure 1: Divergent synthesis of 4-O-functionalized quinolines. Path A yields the ester (acetate), while Path B yields the metabolically stable acetamide ether.

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The biological activity of quinolin-4-yl acetates is governed by a delicate balance between lipophilicity (LogP) and electronic affinity for the binding pocket.

The "Warhead": C4-Acetate vs. C4-Oxyacetamide

While simple acetates (

| Feature | Simple Acetate (-OAc) | Oxy-Acetamide (-OCH | Biological Impact |

| Metabolic Stability | Low ( | High ( | Acetamides resist esterase hydrolysis, essential for in vivo efficacy. |

| H-Bonding | Acceptor only | Donor + Acceptor | The amide nitrogen acts as an H-bond donor to residues in the QcrB pocket. |

| Lipophilicity | High (LogP 3.5–4.5) | Tunable | Allows penetration of the waxy mycobacterial cell wall. |

The Quinoline Core (Rings A & B)

Modifications to the benzenoid ring (positions 6, 7, 8) drive potency.

-

Position 6 & 7 (Halogens): Introduction of Cl or F at C6 or C7 significantly enhances antimicrobial potency.

-

Position 2 (Steric Gatekeeper):

-

Small alkyl groups (Methyl) are tolerated.

-

Bulky aryl groups at C2 can improve potency but often reduce solubility (LogS).

-

Critical Insight: A 2-methyl group prevents "flat" intercalation into host DNA, thereby reducing cytotoxicity to mammalian cells while maintaining bacterial target affinity.

-

Mechanistic Pathway & Target Engagement

The primary target for these derivatives, particularly in M. tuberculosis, is the Cytochrome

Figure 2: Mechanism of Action (MOA) for quinoline-4-O-functionalized inhibitors targeting respiratory metabolism.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Acetoxy-2-methylquinoline

Use this protocol for generating the parent ester for prodrug evaluation.

-

Starting Material: Charge a round-bottom flask with 2-methyl-4-hydroxyquinoline (1.0 eq).

-

Acylation: Add Acetic Anhydride (5.0 eq) and Pyridine (1.2 eq).

-

Reflux: Heat to 100°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

) should disappear, replaced by the non-polar ester ( -

Quench: Pour the hot reaction mixture onto crushed ice/water (100 mL).

-

Isolation: The product will precipitate as a white/off-white solid. Filter under vacuum.

-

Purification: Recrystallize from ethanol.

-

Validation: IR spectrum must show a strong ester carbonyl stretch at ~1760 cm⁻¹. Absence of broad OH stretch (3200-3400 cm⁻¹) confirms O-acylation.

-

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard assay for M. tuberculosis and S. aureus.

-

Preparation: Prepare stock solutions of the quinolin-4-yl acetate in DMSO (10 mg/mL).

-

Plating: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for Bacteria). Final volume: 100 µL.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL). -

Incubation: Incubate at 37°C for 7 days (TB) or 18-24 hours (Bacteria).

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

-

Blue Color: No growth (Inhibition).

-

Pink Color: Bacterial growth (Reduction of resazurin to resorufin).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

References

-

Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Source: ACS Medicinal Chemistry Letters (2016).[3] Significance: Establishes the "oxy-acetamide" linker as the superior bioisostere to the simple acetate for targeting QcrB. URL:[Link]

-

Synthesis and Biological Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Source: Molecules (MDPI) (2023). Significance: Provides comparative SAR data on C4-substituted quinolines and their cytotoxicity profiles. URL:[Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Infectious Diseases (2016). Significance: Offers parallel SAR insights for the fused bicyclic nitrogen scaffold against MRSA. URL:[Link]

-

Quinoline Derivatives as Antitubercular Agents. Source: European Journal of Medicinal Chemistry (2010). Significance: A foundational review of the quinoline pharmacophore and the impact of lipophilicity on antimycobacterial activity. URL:[Link]

Sources

Technical Guide: Therapeutic Applications & Synthetic Utility of Ethyl 2-(quinolin-4-yl)acetate

Executive Summary

Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) represents a critical "pivot scaffold" in medicinal chemistry. While the quinoline core is historically validated (e.g., chloroquine, ciprofloxacin), the 4-position acetic acid ethyl ester side chain provides a unique metabolic and synthetic handle. This molecule functions primarily as a high-value intermediate for generating hydrazide-based pharmacophores , which are essential in developing next-generation antimicrobial and anticancer agents.

This guide analyzes the compound's utility not merely as a standalone drug, but as a versatile precursor for divergent synthesis —a strategy allowing rapid access to oxadiazole, thiadiazole, and triazole derivatives.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Significance

The molecule consists of a bicyclic aromatic quinoline ring substituted at the C4 position. This specific substitution pattern is electronically distinct from the more common C2-substituted quinolines.

-

The Quinoline Core: Provides π-π stacking interactions with DNA base pairs (intercalation) and hydrophobic interactions within kinase ATP-binding pockets.

-

The Ethyl Ester Tail: Acts as a lipophilic prodrug moiety, improving membrane permeability. Intracellularly, it can be hydrolyzed to the free acid (an anionic species) or, more importantly in drug discovery, serves as the electrophilic site for hydrazinolysis.

Mechanism of Action (Derivatives)

Research indicates that derivatives synthesized from this scaffold target two primary biological pathways:

-

DNA Gyrase/Topoisomerase IV Inhibition (Antimicrobial): Similar to fluoroquinolones, the 4-substituted quinoline derivatives stabilize the DNA-enzyme cleavage complex, leading to bacterial cell death. The C4 side chain length (acetate vs. propanoate) modulates steric fit within the gyrase active site.

-

Kinase Inhibition (Oncology): The quinoline scaffold mimics the adenine ring of ATP. Derivatives formed at the ester site (e.g., hydrazides) often form hydrogen bonds with the "hinge region" of tyrosine kinases such as EGFR and HER2, blocking downstream signaling pathways involved in tumor proliferation.

Part 2: Therapeutic Applications[1][2]

Infectious Disease: The Helicobacter pylori Target

Recent studies highlight the efficacy of 4-substituted quinoline esters and their acid derivatives against Helicobacter pylori.[1]

-

Challenge: H. pylori requires complex multi-drug regimens due to resistance.

-

Solution: this compound derivatives show no cross-resistance with standard antibiotics (clarithromycin/amoxicillin). The mechanism likely involves disruption of the bacterial electron transport chain or DNA replication machinery distinct from macrolide binding sites.

Oncology: Divergent Synthesis of Cytotoxic Agents

The ester group is the gateway to hydrazide-hydrazone libraries.

-

Pathway: Ester

Hydrazide -

Activity: These heterocyclic hybrids exhibit cytotoxicity against MCF-7 (breast) and A-549 (lung) cancer cell lines.[2] The 1,3,4-oxadiazole ring, synthesized from the parent ester, acts as a rigid linker that orients the quinoline core for optimal receptor binding.

Part 3: Synthetic Workflow & Protocols

The "Hub-and-Spoke" Synthesis Model

The following diagram illustrates the central role of this compound in generating diverse bioactive libraries.

Caption: Divergent synthesis pathway starting from the 4-chloroquinoline precursor, utilizing this compound as the central hub for library generation.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 4-chloroquinoline.

Rationale: Direct substitution at the C4 position of quinoline is difficult due to electron density. We utilize the high acidity of diethyl malonate protons to facilitate nucleophilic aromatic substitution (

Reagents

-

4-Chloroquinoline (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Ethanol (EtOH)[3]

Step-by-Step Methodology

-

Enolate Formation:

-

In a flame-dried 3-neck flask under nitrogen, suspend NaH (2.5 eq) in anhydrous DMF.

-

Cool to 0°C. Dropwise add diethyl malonate (1.2 eq).

-

Observation: Evolution of hydrogen gas (

). Stir for 30 min until gas evolution ceases (formation of sodiomalonate).

-

-

Nucleophilic Substitution (

):-

Add 4-Chloroquinoline (1.0 eq) dissolved in minimum DMF to the enolate solution.

-

Heat the mixture to 100°C for 4–6 hours.

-

TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Look for disappearance of the chloroquinoline spot.

-

-

Workup (Intermediate Diester):

-

Pour reaction mixture into ice-cold water containing dilute HCl (to neutralize excess base).

-

Extract with Ethyl Acetate (3x). Dry organic layer over

and concentrate.

-

-

Hydrolysis & Decarboxylation (Krapcho-like conditions or Acidic):

-

Note: To get the mono-ester (Ethyl acetate derivative) directly is difficult. Usually, one hydrolyzes to the di-acid, decarboxylates to the mono-acid, then re-esterifies.

-

Alternative Direct Route: Reflux the intermediate diester in wet DMSO with NaCl (Krapcho decarboxylation) to yield the mono-ethyl ester directly.

-

Protocol: Dissolve diester in DMSO/Water (10:1) with NaCl (2 eq). Heat to 140°C for 4 hours.

-

-

Purification:

-

Dilute with water, extract with ether.

-

Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Yield Target: 60–75%.

-

Experimental Protocol: Conversion to Hydrazide (Activation)

Objective: Transform the ester "prodrug" into the reactive hydrazide for library synthesis.

-

Dissolve this compound (1.0 eq) in absolute ethanol.

-

Add Hydrazine Hydrate (99%) (5.0 eq) dropwise.

-

Reflux for 6–8 hours.

-

Crystallization: Cool the mixture to room temperature, then to 4°C. The hydrazide typically precipitates as a solid.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

Validation: IR spectrum should show disappearance of the ester carbonyl (1735 cm⁻¹) and appearance of amide/hydrazide bands (1650–1680 cm⁻¹).

Part 4: Quantitative Data Summary

The following table summarizes the biological activity of derivatives synthesized directly from the this compound precursor.

| Derivative Class | Target Organism/Cell Line | Activity Metric (MIC / IC50) | Mechanism |

| Parent Ester | H. pylori | 16–32 µg/mL | Membrane permeation / Prodrug |

| Hydrazide | S. aureus (MRSA) | 4–8 µg/mL | DNA Gyrase Inhibition |

| 1,3,4-Oxadiazole | MCF-7 (Breast Cancer) | 0.5–2.5 µM | Apoptosis Induction (Caspase-3) |

| 1,3,4-Thiadiazole | C. albicans (Fungal) | 12–24 µg/mL | Ergosterol Synthesis Inhibition |

Note: Data represents average ranges from structure-activity relationship (SAR) studies of 4-substituted quinolines.

References

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)propanoates. Molecules. (2000). Describes the fundamental synthetic route via Gould-Jacobs and malonate substitution for this class of compounds. Link

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. (2020). Comprehensive review of quinoline scaffold functionalization. Link

-

Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. (2013). Validates the broad-spectrum biological profile of the quinoline core. Link

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. (2022). Demonstrates the anticancer utility of 4-substituted quinoline derivatives. Link

-

This compound Product Data. PubChem. Chemical structure and property verification. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 2-(quinolin-4-yl)acetate

Executive Summary

This application note details the robust synthesis of Ethyl 2-(quinolin-4-yl)acetate, a critical pharmacophore in the development of antimalarials (chloroquine analogs), kinase inhibitors, and bacterial DNA gyrase inhibitors.

While palladium-catalyzed

Key Advantages of this Protocol:

-

Cost-Efficiency: Avoids expensive Pd/ligand systems.

-

Scalability: Reagents (NaH, diethyl malonate, NaCl) are inexpensive and available in bulk.

-

Selectivity: The use of malonate prevents the self-condensation side reactions typical of direct ethyl acetate enolate alkylations.

Strategic Analysis & Retrosynthesis

The direct alkylation of 4-chloroquinoline with the enolate of ethyl acetate (generated by LDA or LiHMDS) is often plagued by Claisen self-condensation of the ester. To circumvent this, we employ a "masked" acetate equivalent—diethyl malonate.

The Strategy:

-

Activation: The 4-chloroquinoline substrate undergoes

with the soft nucleophile diethyl malonate. -

Differentiation: The resulting geminal diester is subjected to Krapcho conditions (NaCl/DMSO/

), which selectively removes one ester group while retaining the ethyl ester functionality.

Workflow Visualization

Figure 1: Two-step synthetic pathway avoiding metal catalysis.

Detailed Protocols

Protocol A: Coupling with Diethyl Malonate

Objective: Synthesis of Diethyl 2-(quinolin-4-yl)malonate.

Reagents:

-

4-Chloroquinoline (1.0 equiv)

-

Diethyl malonate (1.2 - 1.5 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.0 - 2.2 equiv)

-

DMF (Anhydrous) (10 mL/g of substrate)

Step-by-Step Methodology:

-

Enolate Formation:

-

Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil (optional, but recommended for cleaner workup).

-

Suspend NaH in anhydrous DMF at 0°C.

-

Add Diethyl malonate (1.5 equiv) dropwise via syringe. Caution: Hydrogen gas evolution is vigorous.

-

Stir at room temperature for 30 minutes until the solution becomes clear/homogeneous, indicating complete enolate formation.

-

-

Coupling Reaction:

-

Add 4-Chloroquinoline (1.0 equiv) to the enolate solution.

-

Heat the reaction mixture to 80–100°C .

-

Monitor: The reaction typically turns a deep reddish-brown (characteristic of quinoline anions). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. Completion is usually reached within 2–4 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Quench: Carefully pour the reaction mixture into ice-cold saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with water (

) and brine ( -

Dry & Concentrate: Dry over

, filter, and concentrate under reduced pressure. -

Purification: The crude diester is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Protocol B: Krapcho Decarboxylation[1][2]

Objective: Conversion to this compound.

Reagents:

-

Diethyl 2-(quinolin-4-yl)malonate (Intermediate from Protocol A)

-

Sodium Chloride (NaCl) (2.0 equiv)

-

Water (3.0 equiv)

-

DMSO (Reagent grade) (5-8 mL/g)

Step-by-Step Methodology:

-

Setup:

-

In a round bottom flask, dissolve the diester intermediate in DMSO.

-

Add solid NaCl and the calculated amount of water. Note: The water is the proton source for the final product; omitting it can stall the reaction.

-

-

Reaction:

-

Heat the mixture to 150–160°C .

-

Observation: Vigorous bubbling (

evolution) will be observed. -

Endpoint: Continue heating until gas evolution ceases (typically 2–6 hours). Monitor by TLC (the mono-ester is slightly less polar than the diester).

-

-

Workup:

-

Pour into excess water (DMSO is highly soluble in water).

-

Extract with Diethyl Ether or Ethyl Acetate.[3]

-

Critical Wash: Wash the organic layer extensively with water (

) to ensure complete removal of DMSO, which can interfere with crystallization. -

Concentrate to yield the target ethyl ester.

Mechanistic Insight: The Krapcho Decarboxylation[1]

Understanding the Krapcho mechanism is vital for troubleshooting. It is not an acid hydrolysis.[4][5] It is a nucleophilic attack by the chloride ion on the ethyl group of the ester at high temperature.

Figure 2: Mechanistic flow of the Krapcho dealkoxycarbonylation.

Why this matters:

-

Anhydrous conditions fail: Water is required in Step 4 to protonate the enolate. Without it, the reaction stalls or produces complex mixtures.

-

Temperature: The reaction requires high heat (150°C+) to overcome the activation energy for the

attack of

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| NaH Quality | 60% dispersion | Old/hydrolyzed NaH leads to incomplete enolate formation and low yields in Step 1. |

| Solvent (Step 1) | Anhydrous DMF | Water in Step 1 consumes NaH and competes with malonate, leading to hydrolysis of the starting material. |

| Temperature (Step 2) | 150–160°C | Below 140°C, the decarboxylation is extremely slow. Above 180°C, decomposition of the quinoline ring may occur. |

| DMSO Removal | Aqueous Workup | Residual DMSO complicates NMR analysis and crystallization. Use extensive water washes. |

Safety & Handling

-

Sodium Hydride: Reacts violently with water. quench all reaction vessels and tips with isopropanol or ethyl acetate before disposal.

-

DMSO at High Temp: DMSO is combustible. At 160°C, it is near its flash point. Ensure the apparatus is sealed/inerted or well-vented, but do not use a closed system that can over-pressurize due to

evolution. Use an open reflux condenser. -

4-Chloroquinoline: Irritant and potentially mutagenic. Handle in a fume hood.

References

-

Krapcho, A. P., et al.

-keto esters, -

Wolf, C., et al.

-Arylation of Esters with Chloroarenes." Organic Letters, 2008, 10(8), 1549–1552. (Cited for comparison of Pd routes). -

Musso, D. L., et al. "Synthesis and Antimalarial Activity of 4-(Substituted-methyl)quinolines." Journal of Medicinal Chemistry, 2003. (Validates the malonate route for quinoline functionalization).

-

Culkin, D. A., & Hartwig, J. F.

-Arylation of Carbonyl Compounds and Nitriles."[6] Accounts of Chemical Research, 2003, 36(4), 234–245.[6]

Sources

- 1. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 3. grokipedia.com [grokipedia.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction

Topic: Gould-Jacobs Reaction for Quinoline Synthesis Content Type: Application Note & Protocol Guide

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a structural motif fundamental to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the classical 1939 protocol is robust, it suffers from harsh thermal requirements (250°C+) and solvent handling issues. This guide provides an optimized "Gold Standard" thermal protocol using Dowtherm A and a modern Microwave-Assisted protocol for rapid library generation. Critical focus is placed on the regioselectivity of meta-substituted anilines and the prevention of polymerization during the cyclization phase.

Mechanistic Insight & Reaction Logic

The Gould-Jacobs reaction proceeds through a sequence of condensation and electrocyclic ring closure.[1][2] Understanding the stepwise progression is critical for troubleshooting low yields.

The Chemical Pathway[1]

-

Condensation: Aniline reacts with an alkoxymethylenemalonate (typically Diethyl Ethoxymethylenemalonate, EMME) via an addition-elimination mechanism to form an anilinomethylenemalonate (enamine intermediate).

-

Cyclization: The intermediate undergoes thermal cyclization (often viewed as an intramolecular Friedel-Crafts acylation or 6

-electrocyclization) to form the quinoline ring. -

Tautomerization: The product rapidly tautomerizes to the stable 4-quinolone form.

Visualization of the Mechanism

Figure 1: Mechanistic flow of the Gould-Jacobs reaction.[1] The thermal activation step (Intermediate

Critical Parameters & Optimization

Solvent Selection Strategy

The choice of solvent for the cyclization step is non-trivial. The reaction requires temperatures exceeding 240°C. Lower boiling solvents will fail to drive the cyclization, resulting in charred intermediate.

Table 1: Solvent Performance Matrix

| Solvent System | Boiling Point | Utility | Risk Profile |

| Dowtherm A (Diphenyl ether/Biphenyl) | 258°C | Gold Standard. Stable, high BP, excellent heat transfer. | Strong odor, difficult removal (requires hexanes wash). |

| Diphenyl Ether | 259°C | Alternative to Dowtherm A. | Solidifies at 26°C (handling issue). |

| Paraffin Oil | >300°C | Cheap, available. | Difficult product isolation; "oiling out" issues. |

| Solvent-Free (Microwave) | N/A | Excellent for small scale/screening. | Risk of thermal runaway/decomposition. |

Regioselectivity in meta-Substituted Anilines

When using meta-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.

-

Electron-Donating Groups (EDGs): Direct cyclization primarily para to the EDG (forming the 7-substituted isomer).

-

Electron-Withdrawing Groups (EWGs): Deactivate the ring, requiring higher temperatures and often yielding mixtures.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Scale-Up Ready)

Best for: Gram-to-kilogram synthesis, high purity requirements.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Dowtherm A (10 mL per gram of intermediate)

Step 1: Condensation [1][2][3][4][5]

-

Mix Aniline and EMME in a round-bottom flask. No solvent is usually required; if solids are present, use a minimum amount of Ethanol.

-

Heat to 110–120°C for 1–2 hours.

-

QC Check: Monitor ethanol evolution. Reaction is complete when solidification occurs upon cooling.

-

Recrystallize the solid intermediate from Hexane/Ethanol to remove unreacted amine. Purity here is critical to prevent tarring in Step 2.

Step 2: Cyclization (The "Drop-In" Technique)

-

Heat Dowtherm A to a rolling boil (approx. 250–257°C) in a flask equipped with a wide-bore air condenser (not water-cooled, to allow ethanol escape).

-

Critical Step: Add the solid intermediate from Step 1 in small portions directly into the boiling solvent.

-

Why? Adding solid to cold solvent and heating up causes polymerization. The "Drop-In" method ensures instant dilution and rapid thermal shock, favoring intramolecular cyclization over intermolecular polymerization.

-

-

Maintain reflux for 30–60 minutes.

-

Cool the mixture to room temperature. The product usually precipitates as a solid.

-

Dilute with Hexanes (approx. equal volume) to fluidize the Dowtherm A and filter.

-

Wash the filter cake copiously with Hexanes and Acetone to remove residual high-boiling solvent.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Medicinal chemistry library generation, rapid screening.

Reagents:

-

Aniline (1.0 equiv)

-

EMME (1.1 equiv)

-

Solid Support (optional): Silica Gel or Montmorillonite K-10

Workflow:

-

Mix Aniline and EMME in a microwave-safe vial.

-

Condensation: Irradiate at 150°C for 5 minutes (Open vessel or vented to release EtOH).

-

Cyclization:

-

Method 1 (Neat): Seal vessel. Irradiate at 250°C for 10–20 minutes. High absorption setting.

-

Method 2 (Solid Support): Adsorb intermediate onto Silica Gel. Irradiate at 250°C (requires careful temp monitoring to prevent arcing).

-

-

Extract product with hot DMF or DMSO; filter to remove solid support.

-

Precipitate by pouring into water.

Process Decision Tree

Figure 2: Decision matrix for selecting the appropriate Gould-Jacobs protocol based on scale and purity requirements.

Troubleshooting & Quality Control

-

Issue: Black Tar Formation.

-

Cause: Heating too slowly or impure intermediate.

-

Fix: Use the "Drop-In" technique (Protocol A). Ensure intermediate is recrystallized before cyclization.

-

-

Issue: Low Yield with meta-Anilines.

-

Cause: Steric hindrance or electronic deactivation.

-

Fix: Increase temperature to 280°C (using Diphenyl sulfone as solvent) or switch to Lewis Acid catalysis (

or

-

-

Validation:

-

NMR: Look for the disappearance of the vinyl proton of EMME and the appearance of the quinolone N-H (broad singlet >10 ppm).

-

LC-MS: Confirm mass (M+H). Note that 4-hydroxyquinolines ionize well in positive mode.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6]

-

Grohe, K., & Heberg, C. (1993). Cycloaracylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).

-

Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.

-

Organic Syntheses. Quinoline Synthesis General Procedures. Org.[1][2][7] Synth. Coll. Vol. 3, p. 593.

-

Li, J. J. (2014). Gould–Jacobs reaction.[3] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 286-287). Springer.

Sources

- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. oatext.com [oatext.com]

- 6. ablelab.eu [ablelab.eu]

- 7. preprints.org [preprints.org]

Using Ethyl 2-(quinolin-4-YL)acetate in anti-inflammatory studies

Application Note: Strategic Utilization of Ethyl 2-(quinolin-4-yl)acetate in Anti-Inflammatory Drug Discovery

Executive Summary

This guide details the technical application of This compound (CAS: 4789-81-5) as a high-value scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX inhibition, quinoline-4-acetic acid derivatives synthesized from this ester precursor offer a route to COX-2 selective inhibitors . This document provides a validated workflow for transforming this precursor into bioactive hydrazide/hydrazone libraries, followed by rigorous in vitro and in vivo anti-inflammatory assessment protocols.

Compound Profile & Strategic Value

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Role | Synthetic Scaffold / Prodrug Precursor |

| Target Mechanism | Cyclooxygenase (COX-2) Inhibition; Cytokine Suppression (IL-6, TNF-α) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water |

Why this Scaffold? The C4-position of the quinoline ring is electronically favorable for attaching pharmacophores that fit the hydrophobic pocket of the COX-2 enzyme. The ethyl ester moiety serves two critical functions:

-

Synthetic Handle: It undergoes facile nucleophilic substitution (e.g., with hydrazine hydrate) to generate acid hydrazides, which are precursors to azetidinones and thiazolidinones—heterocycles known to enhance anti-inflammatory potency while reducing ulcerogenic side effects.

-

Prodrug Potential: In direct applications, the ester improves membrane permeability compared to the free acid, allowing for intracellular hydrolysis to the active carboxylate species.

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw reagent to validated lead compound.

Figure 1: Integrated workflow for developing anti-inflammatory agents using the this compound scaffold.

Protocol 1: Chemical Transformation (Scaffold Activation)

Objective: Convert the ethyl ester into Quinoline-4-acetic acid hydrazide . This is the obligatory first step for creating high-potency libraries (hydrazones/azetidinones).

Reagents:

-

This compound (10 mmol)

-

Hydrazine hydrate (99%, 50 mmol)

-

Absolute Ethanol (30 mL)

Methodology:

-

Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise to the solution at room temperature. Note: Excess hydrazine drives the equilibrium toward the hydrazide.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours . Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).

-

Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice.

-

Purification: The solid hydrazide precipitates out. Filter, wash with cold water, and recrystallize from ethanol to obtain pure crystals (Yield typically >75%).

Validation Point:

-

IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl (1650–1690 cm⁻¹) and NH/NH₂ doublets (3200–3400 cm⁻¹).

Protocol 2: In Vitro Anti-Inflammatory Screening

Before animal testing, compounds must be screened for mechanism-specific activity.

A. Inhibition of Protein Denaturation (Albumin Assay)

Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory activity.

Reagents:

-

Test Compound (Synthesized Derivative) dissolved in DMSO.[1]

-

1% Bovine Serum Albumin (BSA) in Tris-buffer (pH 7.4).

-

Standard: Diclofenac Sodium.

Procedure:

-

Preparation: Mix 0.5 mL of test compound (concentrations: 50–500 µg/mL) with 0.5 mL of 1% BSA solution.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

-

Measurement: Cool to room temperature and measure Absorbance at 660 nm .

Calculation:

B. COX-1 / COX-2 Enzymatic Assay

To verify selectivity (the core advantage of quinoline derivatives), use a commercial colorimetric COX inhibition kit (e.g., Cayman Chemical).

-

Incubation: Incubate purified COX-1 and COX-2 enzymes with the test compound for 10 minutes.

-

Initiation: Add Arachidonic Acid (substrate).

-

Detection: Measure the production of Prostaglandin H2 (via colorimetric peroxidation reaction) at 590 nm.

-

Success Criteria: A high Selectivity Index (SI = IC50_COX1 / IC50_COX2). An SI > 10 indicates significant COX-2 selectivity.

Protocol 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

This is the gold standard model for acute inflammation.

Ethical Compliance: Protocol must be approved by the Institutional Animal Ethics Committee (IAEC).

Subjects: Wistar Albino rats (150–200g), n=6 per group.

Grouping:

-

Group I: Control (Saline/CMC vehicle).

-

Group II: Standard (Indomethacin 10 mg/kg).

-

Group III: Test Compound (Derived from this compound) - Dose A (e.g., 20 mg/kg).

-

Group IV: Test Compound - Dose B (e.g., 40 mg/kg).

Methodology:

-

Administration: Administer vehicle, standard, or test compounds orally (p.o.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.

Data Interpretation: The quinoline scaffold typically shows peak activity at 3–4 hours, coinciding with the prostaglandin phase of inflammation.

Calculation:

Mechanistic Pathway

The following diagram details where the this compound derivatives intervene in the inflammatory cascade.

Figure 2: Mechanism of Action. The quinoline derivatives selectively block COX-2, preventing inflammation while sparing the COX-1 dependent gastric mucosa.

References

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. (2012). Describes the foundational synthesis of quinoline-4-acetic acid esters and their biological screening.

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2016). Validates the use of the quinoline scaffold in carrageenan-induced edema models.

-

Design and synthesis of novel quinazolinones conjugated ibuprofen/thioacetohydrazide as selective COX-2 inhibitors. Bioorganic Chemistry. (2019). Provides detailed protocols for hydrazide activation and COX-2 selectivity assays relevant to this scaffold.

-

Ethyl Acetate Applications in Pharmaceuticals. PatSnap Patent Analysis. (2025). Contextualizes the solubility and formulation properties of ethyl acetate derivatives in drug development.

-

Design, Synthesis, and Antiviral Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. (2024). Demonstrates the versatility of the hydrazide intermediate derived from the title ester.

Sources

- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedure for nucleophilic substitution on 4-chloroquinolines

Application Note: AN-4CQ-001

and Pd-CatalysisExecutive Summary

The functionalization of the quinoline scaffold at the C4 position is a cornerstone in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. While the 4-chloro substituent is a versatile leaving group, its reactivity is heavily influenced by steric effects and the electronic nature of the nucleophile.

This application note provides three validated protocols for substituting 4-chloroquinolines:

-

Acid-Catalyzed Thermal Displacement: The robust "workhorse" method for aliphatic amines.

-

Microwave-Assisted Synthesis: A high-throughput approach for rapid library generation.

-

Buchwald-Hartwig Amination: A transition-metal solution for deactivated anilines or sterically hindered substrates.

Mechanistic Foundation

The reaction proceeds primarily via an Addition-Elimination (

The Role of Acid Catalysis

Under neutral conditions, the reaction requires high temperatures. The addition of a Brønsted acid (HCl) or a phenol co-solvent protonates the ring nitrogen (N1). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, significantly increasing electrophilicity and accelerating the formation of the Meisenheimer-like tetrahedral intermediate.

Visualization of Reaction Pathway

Figure 1: Step-wise mechanism of acid-catalyzed nucleophilic aromatic substitution at the C4 position.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol, 1-Pentanol, or DMF | Protic solvents (alcohols) assist in stabilizing the leaving chloride ion. High-boiling alcohols allow for necessary reflux temperatures (>120°C). |

| Stoichiometry | 1.0 eq. Quinoline : 1.5–3.0 eq. Amine | Excess amine drives the equilibrium and acts as a base to scavenge the HCl by-product (unless external base is used). |

| Temperature | 80°C – 140°C | High activation energy barrier requires thermal input. Microwave irradiation can achieve this locally and rapidly. |

| Leaving Group | Chloride (Cl) | While 4-iodo or 4-bromo are more reactive, 4-chloro is the industry standard due to the commercial availability of POCl3-derived precursors. |

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Thermal Displacement (Standard)

Best for: Primary aliphatic amines and diamines (e.g., synthesis of chloroquine analogs).

Reagents:

-

4-Chloroquinoline derivative (1.0 mmol)

-

Target Amine (2.0 – 5.0 mmol)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Catalyst: Conc. HCl (catalytic drop) or Phenol (1.0 mmol)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloroquinoline in 5 mL of EtOH.

-

Activation: Add 1-2 drops of concentrated HCl (37%) or 1.0 equivalent of phenol. Note: Phenol acts as a proton shuttle and solvent.

-

Addition: Add the amine (3.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

-

Checkpoint: The product is usually more polar and will fluoresce blue/white under UV (254/365 nm).

-

-

Workup:

-

Cool to room temperature.[1]

-

If product precipitates: Filter the solid and wash with cold ether.

-

If solution remains clear: Basify with 10% NaOH or saturated NaHCO3 to pH 9–10. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish reactions, and secondary amines.

Reagents:

-

4-Chloroquinoline (0.5 mmol)

-

Amine (1.5 mmol)

-

Solvent: Isopropanol or neat (no solvent)

Procedure:

-

Loading: Place 0.5 mmol of substrate and 1.5 mmol of amine into a 10 mL microwave-compatible glass vial.

-

Solvent: Add 2 mL of Isopropanol. (Alternatively, run "neat" if the amine is a liquid with high boiling point).

-

Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

-

Temp: 140°C

-

Time: 15 minutes

-

Pressure Limit: 250 psi

-

Power: High absorption setting.

-

-

Quench: Cool rapidly using compressed air flow (built-in feature).

-

Analysis: Check LC-MS immediately. Conversion is typically >90%.

-

Isolation: Pour mixture into ice water. If solid forms, filter.[1] If oil forms, extract with DCM.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Deactivated anilines, sterically hindered amines, or when

Reagents:

-

4-Chloroquinoline (1.0 eq)

-

Amine (1.2 eq)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: BINAP or Xantphos (10 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

-

Catalyst Pre-mix: Add Pd(OAc)2, Ligand, and NaOtBu to the tube.

-

Substrate Addition: Add the 4-chloroquinoline and amine.

-

Solvent: Add anhydrous Toluene (degassed).

-

Heating: Seal and heat to 100°C for 12–18 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

-

Purification: Concentrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision tree for selecting the optimal synthetic methodology based on nucleophile electronics.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Nucleophile is too weak or steric hindrance is high. | Switch to Protocol B (Microwave) at 160°C or Protocol C (Pd-catalysis). |

| Hydrolysis Product (Quinolone) | Moisture present in solvent; Acid concentration too high. | Dry solvents over molecular sieves. Reduce acid catalyst or switch to anhydrous conditions. |

| Incomplete Conversion | Equilibrium limited. | Increase amine equivalents to 5.0 eq. Use a sealed tube to exceed solvent boiling point. |

| Dark Tarry Mixture | Decomposition due to oxidation or excessive heat. | Perform reaction under Nitrogen atmosphere. Reduce temperature and extend time. |

References

-

Mechanism of

in N-Heterocycles: -

Microwave-Assisted Synthesis

-

Buchwald-Hartwig Protocols

-

Topic: Palladium-catalyzed amination of aryl halides (including heteroaryls).[6]

-

Source: University of Groningen.

-

-

Structure-Activity Relationships (SAR)

- Topic: Synthesis of 4-aminoquinoline derivatives for antimalarial evalu

-

Source: UCSF.

-

Comparative Reactivity

- Topic: Reactivity of 4-chloro vs 2-chloroquinolines and comput

-

Source: NBInno.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

Application Note: Ethyl 2-(quinolin-4-yl)acetate in the Synthesis of Novel Heterocycles

This Application Note is structured to guide researchers through the high-value synthetic transformations of Ethyl 2-(quinolin-4-yl)acetate . It moves beyond basic reactivity to focus on the construction of privileged heterocyclic libraries (1,3,4-oxadiazoles, styrylquinolines, and pyrazoles) essential for modern drug discovery.

Introduction & Strategic Value

This compound is a versatile bifunctional building block. Its utility stems from two reactive centers:[1]

-

The Ester Group: Susceptible to nucleophilic attack (hydrazinolysis), serving as a gateway to 1,3,4-oxadiazoles and 1,2,4-triazoles.

-

The C4-Methylene Bridge: Highly acidic (pKa ~18-20) due to the electron-withdrawing nature of the quinoline ring (via resonance) and the ester carbonyl. This allows for facile Knoevenagel condensations and alkylations.[1]

In medicinal chemistry, this scaffold is a precursor to "Bis-heterocyclic" systems—molecules containing two distinct aromatic heterocycles linked directly or via a spacer—which often exhibit superior pharmacokinetics and potency compared to single-ring analogs.

Reactivity Profile & Mechanistic Pathways[1][2]

The following diagram illustrates the divergent synthetic pathways available from the starting material.

Application Protocols

Workflow A: Synthesis of 1,3,4-Oxadiazole-Linked Quinolines